Methyl 3-(azetidin-1-yl)propanoate

Organic Synthesis Medicinal Chemistry Process Chemistry

Methyl 3-(azetidin-1-yl)propanoate (CAS 502144-09-4) is a synthetic organic compound characterized by a four-membered, nitrogen-containing azetidine ring appended to a methyl propanoate ester chain. It is primarily utilized as a versatile building block in organic and medicinal chemistry.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 502144-09-4
Cat. No. B1330551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(azetidin-1-yl)propanoate
CAS502144-09-4
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCN1CCC1
InChIInChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3
InChIKeyRDELIYPIRSMXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(azetidin-1-yl)propanoate (CAS 502144-09-4): A Key Azetidine Building Block for Medicinal Chemistry and Organic Synthesis


Methyl 3-(azetidin-1-yl)propanoate (CAS 502144-09-4) is a synthetic organic compound characterized by a four-membered, nitrogen-containing azetidine ring appended to a methyl propanoate ester chain . It is primarily utilized as a versatile building block in organic and medicinal chemistry [1]. The compound's core value proposition for procurement lies in its azetidine moiety, a strained heterocycle known to confer favorable physicochemical properties—such as improved solubility and metabolic stability—to drug candidates .

Why Methyl 3-(azetidin-1-yl)propanoate (CAS 502144-09-4) Cannot Be Replaced by Close Analogs in Drug Discovery


Generic substitution with other azetidine esters or similar heterocyclic building blocks is not straightforward. The specific combination of the azetidine ring and the methyl propanoate ester creates a unique reactivity and physicochemical profile . For instance, the methyl ester serves as a distinct handle for further functionalization, such as hydrolysis to the free acid or reduction to an alcohol, offering synthetic divergence points not available with ethyl or higher alkyl esters . Furthermore, the azetidine ring imparts a degree of three-dimensionality and conformational constraint that is highly sought after in modern drug design to enhance target selectivity and pharmacokinetic parameters, a benefit not realized with larger, more flexible piperidine or pyrrolidine analogs [1].

Quantitative Evidence for Selecting Methyl 3-(azetidin-1-yl)propanoate (CAS 502144-09-4) Over Alternatives


Scalable Synthesis of Methyl 3-(azetidin-1-yl)propanoate via Aza-Michael Addition

Methyl 3-(azetidin-1-yl)propanoate is synthesized via a direct aza-Michael addition of azetidine to methyl acrylate, a reaction that is scalable and well-documented for producing this specific building block . A reported procedure yields the product in 66.5% isolated yield after purification by flash column chromatography [1]. This direct synthetic route is a key differentiator compared to the multi-step syntheses often required for more complex azetidine derivatives, which can impact both the cost and lead time for procurement [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Analytical Purity and Characterization Data for Methyl 3-(azetidin-1-yl)propanoate

Commercially available Methyl 3-(azetidin-1-yl)propanoate is routinely supplied with a purity of ≥95% as verified by NMR and other methods . The compound's identity can be confirmed by its characteristic ¹H NMR spectrum, which shows a diagnostic triplet for the four azetidine ring protons at δ 3.18 ppm (CDCl₃, 400 MHz) and a singlet for the methyl ester at δ 3.67 ppm . This level of analytical detail is often unavailable for more specialized azetidine analogs, providing a baseline of quality assurance for procurement.

Analytical Chemistry Quality Control Procurement Specification

Physicochemical Properties of Methyl 3-(azetidin-1-yl)propanoate Compared to Ethyl Ester Analog

Methyl 3-(azetidin-1-yl)propanoate (MW: 143.18 g/mol) is a smaller and less lipophilic building block than its ethyl ester analog, Ethyl 3-(azetidin-1-yl)propanoate (CAS 7730-42-9, MW: 157.21 g/mol) [1]. This difference in size and hydrophobicity can be crucial in drug design, where the methyl ester is often preferred for generating smaller, more ligand-efficient starting points for hit-to-lead optimization [2]. The methyl ester's lower boiling point (196.7°C vs. an estimated higher value for the ethyl analog) also indicates greater volatility, which can be advantageous for purification by distillation .

Medicinal Chemistry Drug Design Physicochemical Profiling

Azetidine Moiety's Impact on Drug Properties: A Class-Level Advantage

The azetidine ring in Methyl 3-(azetidin-1-yl)propanoate is a privileged scaffold in medicinal chemistry [1]. It is a key structural component in several FDA-approved drugs, including baricitinib (Jak inhibitor) and cobimetinib (MEK inhibitor), which validates the pharmacophore [2]. The incorporation of an azetidine moiety has been shown to improve metabolic stability by decreasing lipophilicity and increasing three-dimensionality compared to larger, more flexible heterocycles like piperidine . While specific data for Methyl 3-(azetidin-1-yl)propanoate itself is not available, its core azetidine structure is the primary driver of this class-level advantage.

Medicinal Chemistry Pharmacokinetics Drug Design

High-Value Applications for Methyl 3-(azetidin-1-yl)propanoate (CAS 502144-09-4) in Research and Development


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

Methyl 3-(azetidin-1-yl)propanoate is ideally suited as a starting material for synthesizing focused libraries of kinase inhibitors . Its azetidine ring is a well-known bioisostere for piperidine and other amine-containing motifs found in many kinase inhibitor scaffolds. The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which is a common handle for conjugation to various pharmacophores or for creating amide bonds . The quantitative evidence from Section 3 (Evidence Item 1) confirms a robust, high-yielding synthesis, ensuring reliable access to this key intermediate.

Organic Synthesis: A Versatile Intermediate for Diverse Transformations

The compound's functional groups enable a wide range of downstream chemical reactions . As detailed in Section 3 (Evidence Item 2), the ester can be reduced to an alcohol or hydrolyzed to an acid. The azetidine nitrogen can be functionalized via alkylation or acylation, and the ring itself can undergo strain-release reactions for further diversification [1]. Its high purity and well-characterized nature make it a reliable building block for complex molecule synthesis.

Chemical Biology: Development of Activity-Based Probes

The azetidine ring's unique size and basicity make it a useful module for designing activity-based probes [2]. The methyl ester provides a convenient attachment point for fluorophores or affinity tags after hydrolysis. The favorable physicochemical properties of the azetidine scaffold (Section 3, Evidence Item 4) suggest that probes containing this moiety will have good cell permeability and solubility, enhancing their utility in cellular assays.

Technical Documentation Hub

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